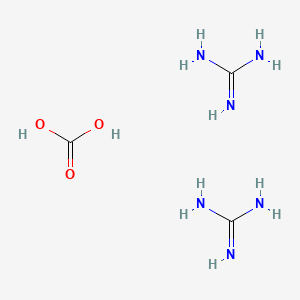
(2-Methylphenyl)methanethiol
Overview
Description
(2-Methylphenyl)methanethiol (MPMT) is an organosulfur compound that can be used for a variety of laboratory experiments and applications. It is a colorless liquid with a strong sulfur-like odor, and is also known as 2-methylthioanisole or 2-methylthio-m-anisole. MPMT is a volatile compound and is used in a wide range of scientific research applications. It has been used in studies related to biochemistry, physiology, and pharmacology, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Biochemical Applications
Methyl-Coenzyme M Reductase System
A study explored the preparation of coenzyme M analogues, including compounds related to (2-Methylphenyl)methanethiol, and their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. These analogues were investigated as substrates and inhibitors for the enzyme system involved in methane biosynthesis, highlighting their potential in understanding and manipulating methanogenic pathways (Gunsalus, Romesser, & Wolfe, 1978).
Organic Synthesis
Methionine Conversion
Research on the formation of methional and methanethiol from methionine identified methional as a potential intermediate in reactions involving methanethiol derivatives. This study provides insights into the chemical transformations of sulfur-containing amino acids and their implications in food chemistry and biochemistry (Wainwright, McMahon, & McDowell, 1972).
Homologation Reagents
Another study focused on the electrochemical oxidation of organosilicon compounds, including phenylthio(trimethylsilyl)methane, to develop new one-carbon homologation reagents. This research offers methods for the synthesis of complex organic molecules, potentially useful in pharmaceuticals and materials science (Yoshida, Matsunaga, Murata, & Isoe, 1991).
Environmental Science
Methane to Methanol Conversion
Investigations into the photocatalytic conversion of methane to methanol under mild conditions using light, water, and a semiconductor photocatalyst are part of ongoing research into sustainable fuel production. These studies aim to develop low-energy pathways for converting methane, a potent greenhouse gas, into more valuable and less environmentally damaging substances (Taylor & Noceti, 2000).
Mechanism of Action
Target of Action
The primary target of (2-Methylphenyl)methanethiol is the enzyme selenium-binding protein 1 (SELENBP1), which acts as a methanethiol oxidase (MTO) . This enzyme plays a crucial role in the metabolism of sulfur compounds, and its dysregulation has been linked to various health conditions .
Mode of Action
This compound interacts with its target, SELENBP1, by serving as a substrate for the enzyme’s methanethiol oxidase activity . The enzyme catalyzes the oxidation of methanethiol to formaldehyde, hydrogen peroxide, and hydrogen sulfide in the presence of oxygen . This interaction results in changes in sulfur metabolism within the cell .
Biochemical Pathways
The interaction of this compound with SELENBP1 affects the sulfur metabolism pathway . Methanethiol is a volatile sulfur compound (VSC) that can be produced through various metabolic processes, including the metabolism of methionine . The oxidation of methanethiol by SELENBP1 is a key step in the breakdown of these VSCs .
Pharmacokinetics
Given its small molecular weight (13823 g/mol) and its lipophilic nature, it is likely to be readily absorbed and distributed throughout the body.
Result of Action
The action of this compound results in the production of formaldehyde, hydrogen peroxide, and hydrogen sulfide . These compounds have various effects at the molecular and cellular levels. For instance, hydrogen sulfide is known to act as a signaling molecule in many biological processes
Biochemical Analysis
Biochemical Properties
(2-Methylphenyl)methanethiol plays a significant role in biochemical reactions, particularly in sulfur metabolism. It interacts with several enzymes and proteins, including methanethiol oxidase (MTO) and selenium-binding protein 1 (SELENBP1). Methanethiol oxidase catalyzes the oxidation of this compound to formaldehyde and hydrogen sulfide, while SELENBP1 is involved in the degradation of methanethiol. These interactions are crucial for maintaining sulfur homeostasis in cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and sulfur metabolism. Additionally, this compound can modulate cell signaling pathways by interacting with signaling molecules and receptors, thereby influencing cell function and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to methanethiol oxidase and selenium-binding protein 1, leading to the oxidation and degradation of methanethiol. This process results in the production of formaldehyde and hydrogen sulfide, which can further participate in various biochemical reactions. Additionally, this compound can inhibit or activate specific enzymes, thereby modulating metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time, leading to a decrease in its concentration and effectiveness. Long-term exposure to this compound has been shown to affect cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects have been observed at high doses, including oxidative stress, cellular damage, and disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways, including sulfur metabolism and oxidative stress response. It interacts with enzymes such as methanethiol oxidase and selenium-binding protein 1, which play crucial roles in its degradation and detoxification. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and activity within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, this compound may localize to mitochondria, where it participates in sulfur metabolism and oxidative stress response .
properties
IUPAC Name |
(2-methylphenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUDFYDAJBQPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302072 | |
| Record name | (2-methylphenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7341-24-4 | |
| Record name | 2-Methylbenzenemethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7341-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 148323 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007341244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7341-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-methylphenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60302072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methylphenyl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Tetrasodium;2-[[4-[[4-[(6-anilino-2-hydroxy-3-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/no-structure.png)






